Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activity.
This compound can be classified as:
The synthesis of methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts used in these processes, are crucial for optimizing yields and purity .
Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms and conditions (e.g., temperature, pH) are essential for understanding these transformations .
The mechanism of action for methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate is primarily associated with its interaction with biological targets, potentially influencing pathways related to neurotransmission or enzyme inhibition.
Data on specific targets or pathways affected by this compound are still under investigation but may include:
Understanding these mechanisms requires further pharmacological studies to elucidate precise interactions at the molecular level .
Relevant data on melting point, boiling point, and specific reactivity profiles would enhance understanding but require experimental determination .
Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate has potential applications in:
Further research into its efficacy and safety profiles will be necessary to establish its viability for therapeutic use .
Recent advances in pyrazole carboxylate synthesis emphasize regioselective strategies for constructing the trisubstituted pyrazole core. Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate (C₁₇H₂₃N₃O₃) is typically synthesized via a three-step sequence: (1) condensation of hydrazine derivatives with β-ketoesters to form hydrazone intermediates, (2) cyclization under acidic or basic conditions, and (3) O-alkylation at the C3 position. A significant innovation involves copper-catalyzed N-arylation using L-(-)-quebrachitol as a ligand, enabling efficient coupling of unactivated aryl chlorides with pyrazole intermediates under mild conditions [3]. Alternative routes employ palladium-catalyzed coupling of aryl triflates with 3-trimethylsilylpyrazole derivatives, utilizing tBuBrettPhos ligands to achieve >85% yield in N-benzylation steps [1]. For ester-functionalized analogs like methyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate (C₁₃H₁₄N₂O₂), one-pot condensations of aldehydes, tosylhydrazine, and terminal alkynes provide 3,5-disubstituted pyrazoles with excellent functional group tolerance [1] [4].
Table 1: Key Synthetic Intermediates for Target Compound Assembly
| Intermediate | CAS Registry Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| Methyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate | 10263243 | C₁₃H₁₄N₂O₂ | C3-Methyl precursor for alkoxy extension |
| 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid | 1239775-52-0 | C₁₂H₁₂N₂O₃ | Carboxylate building block |
| 1-Butyl-1H-pyrazole-5-carboxylate | 1171168-74-3 | C₉H₁₄N₂O₂ | Model for N-alkylation optimization |
The introduction of the 3-(3-(dimethylamino)propoxy) side chain demands precise catalytic control. Ruthenium-NHC-diphosphine complexes (e.g., Ru₃(CO)₁₂ with NHC-diphosphine ligands) enable acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines, forming alkoxy-substituted pyrazoles with H₂O and H₂ as sole byproducts [1]. This method achieves >90% regioselectivity for C3-alkoxylation due to the ligand’s steric control over the transition state. For electrophilic alkoxylation, iodine-mediated oxidative C–N bond formation provides a transition-metal-free alternative: β,γ-unsaturated hydrazones undergo cyclization with hydrazine salts, yielding 3-alkoxypyrazoles under aerobic conditions [1] [3]. Copper catalysis remains pivotal for late-stage functionalization; Cu(I)/phenanthroline systems facilitate aerobic oxidative cyclization of unsaturated hydrazones, cleaving C=C bonds to generate the pyrazole carboxylate scaffold at ambient temperature [1].
Table 2: Performance Comparison of Catalytic Systems for C3-Alkoxylation
| Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity | Key Advantage |
|---|---|---|---|---|
| Ru₃(CO)₁₂/NHC-diphosphine | 110–130 | 78–92 | >20:1 (C3 vs C5) | Atom economy (H₂/H₂O byproducts) |
| CuI/1,10-phenanthroline | 25–40 | 65–83 | 15:1 | Mild conditions, tolerance to O₂ |
| I₂/NaHCO₃ (metal-free) | 80 | 70–88 | >20:1 | No transition metals, broad FG tolerance |
| Pd(OAc)₂/tBuBrettPhos | 100 | 85–94 | >25:1 | Compatibility with ester groups |
Microwave irradiation significantly enhances the efficiency of pyrazole ring cyclization steps. In synthesizing the carboxylate core, solvent-free one-pot protocols under microwave conditions reduce reaction times from hours to minutes (5–15 min) while improving yields by 15–30% compared to conventional heating [3] [5]. Key innovations include:
The 3-(3-(dimethylamino)propoxy) chain introduces conformational flexibility and stereoelectronic effects influencing molecular recognition. Key considerations include:
Systematic SAR studies reveal critical structure-activity dependencies for pyrazole carboxylates:
Table 3: Impact of Substituents on Physicochemical and Bioactivity Profiles
| Modification Site | Exemplar Substituent | log P | Aqueous Solubility (mg/mL) | Bioactivity Trend |
|---|---|---|---|---|
| N1-position | Benzyl (target compound) | 2.1 | 0.8 | Baseline (100% activity) |
| N1-position | Phenyl | 1.9 | 0.5 | 30–40% decreased potency |
| N1-position | n-Butyl (e.g., CAS 1171168-74-3) | 1.5 | 1.2 | 60–70% decreased potency |
| C3-alkoxy chain | Ethoxy | 1.8 | 1.1 | 50% reduced target affinity |
| C3-alkoxy chain | Butoxy | 2.4 | 0.3 | 30% reduced target affinity |
| C5-ester | Ethyl ester | 2.3 | 0.7 | Comparable to methyl ester |
| C5-ester | Carboxylic acid | 0.9 | 12.4 | >80% loss of cell-based activity |
These optimization principles guide the design of analogs with improved target selectivity and pharmacokinetic profiles, positioning methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate as a versatile scaffold for further development.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: